molecular formula C20H18N4O6 B3013367 Methyl 2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate CAS No. 882229-70-1

Methyl 2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate

Cat. No. B3013367
CAS RN: 882229-70-1
M. Wt: 410.386
InChI Key: QIDHFGGEEARYLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate” is an organic compound. It’s an important organic intermediate and can be used in various fields .

Scientific Research Applications

Chemical Synthesis and Intermediates

Methyl esters like Methyl 2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate are often involved in complex organic synthesis processes. For instance, indole-2-acetic acid methyl esters, including methyl 5-methoxyindole-2-acetate, are synthesized through intermediate steps involving compounds such as methyl 5-methoxy-2-nitrophenylacetyl acetoacetate and methyl 4-(5-methoxy-2-nitrophenyl)-3-oxobutyrate (Modi, Oglesby, & Archer, 2003).

Anticonvulsant and Neurotoxic Properties

Compounds structurally related to this compound, such as substituted N-phenyl derivatives of the phthalimide pharmacophore, have been studied for their anticonvulsant and neurotoxic properties. These compounds show potential in treating seizures and have been analyzed for their effects on various receptors and ion channels (Vamecq et al., 2000).

Herbicidal Activity

Similar compounds have been used in agriculture, specifically as herbicides. For example, the E and Z geometrical isomers of a closely related compound demonstrated effective herbicidal activity on broadleaf weeds in soybeans (Hayashi & Kouji, 1990).

Antimicrobial Studies

Compounds bearing structural similarities have shown antimicrobial properties. For instance, Zinc complexes of benzothiazole-derived Schiff bases, incorporating nitro and methoxy groups, have been tested against pathogenic strains like Escherichia coli, indicating the potential antimicrobial applications of these compounds (Chohan, Scozzafava, & Supuran, 2003).

Antiinflammatory Properties

Related molecules have been explored for their antiinflammatory effects. For instance, derivatives of 2-carboxyphenyl-1-(4-chlorobenzoyl)-5-methoxy-2-methylindole-3-acetate have shown significant inhibitory effects on inflammation in various experimental models, suggesting similar potential for this compound (Tanaka et al., 1986).

Synthesis of Heterocyclic Systems

These compounds are integral in synthesizing heterocyclic systems, which have wide applications in pharmaceuticals and materials science. For example, methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and its derivatives have been used to prepare various pyrido[1,2-a]pyrimidin-4-ones, showcasing the utility of these compounds in complex organic syntheses (Selič, Grdadolnik, & Stanovnik, 1997).

Cancer Research

In cancer research, analogs of these compounds have been investigated for their antiproliferative activity. For instance, methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate has been identified as a tubulin polymerization inhibitor, suggesting its potential in developing cancer therapeutics (Minegishi et al., 2015).

Safety and Hazards

This compound is for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

methyl 2-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O6/c1-29-17-9-8-13(10-16(17)24(27)28)19-15(20(26)21-11-18(25)30-2)12-23(22-19)14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDHFGGEEARYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NCC(=O)OC)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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